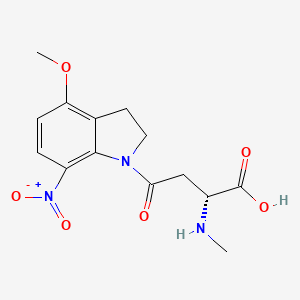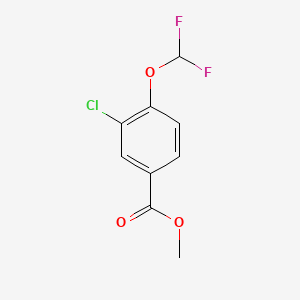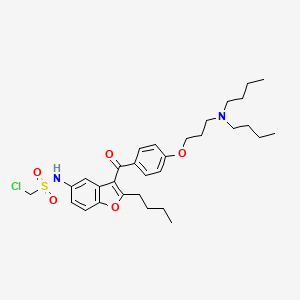
S-Desmethyl S-Chloromethyl Dronedarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Desmethyl S-Chloromethyl Dronedarone: is a chemical compound that serves as an impurity of Dronedarone, a drug used for the treatment of atrial fibrillation and atrial flutter in patients who have suffered cardiac arrhythmias . The compound is characterized by its molecular formula C31H43ClN2O5S and a molecular weight of 591.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves multiple steps, starting from the parent compound DronedaroneSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
S-Desmethyl S-Chloromethyl Dronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .
Applications De Recherche Scientifique
S-Desmethyl S-Chloromethyl Dronedarone has several scientific research applications:
Chemistry: Used as a reference standard and impurity marker in the quality control of Dronedarone.
Biology: Studied for its potential biological activities and interactions with cellular targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties as an impurity in Dronedarone formulations.
Industry: Utilized in the development and optimization of synthetic routes for Dronedarone and its analogs
Mécanisme D'action
The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is closely related to that of Dronedarone. Dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . The desmethyl and chloromethyl modifications may alter the compound’s pharmacokinetics and interactions with these molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dronedarone: The parent compound, used for treating atrial fibrillation.
Amiodarone: A structurally related antiarrhythmic drug with similar multichannel blocking properties.
Desethyl Dronedarone: Another impurity of Dronedarone with a similar structure but different functional groups.
Uniqueness
S-Desmethyl S-Chloromethyl Dronedarone is unique due to its specific structural modifications, which may influence its pharmacological properties and interactions with biological targets. These modifications can provide insights into the structure-activity relationships of Dronedarone and its analogs .
Propriétés
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNADTWLVZHBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/new.no-structure.jpg)

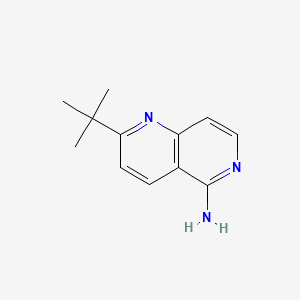
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

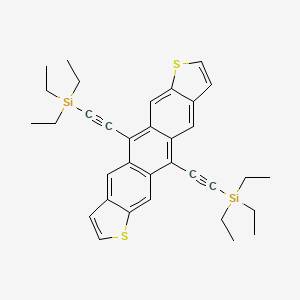
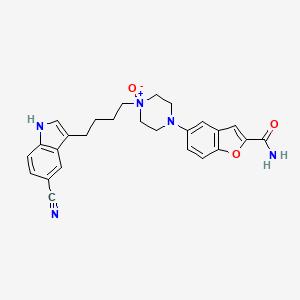
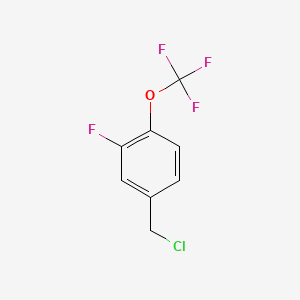
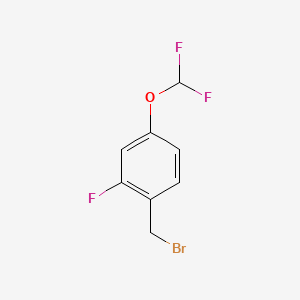
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

